molecular formula C18H20FNO3S B3018317 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 2034574-44-0

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No. B3018317
CAS RN: 2034574-44-0
M. Wt: 349.42
InChI Key: SXYRXKFJLGIFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conformations and Self-association Analysis

The study of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide provides insights into the behavior of sulfonamide compounds in different environments. The research demonstrates that this compound forms cyclic dimers in inert solvents due to hydrogen bonding between the NH and C=O groups. In a crystalline state, chain associates are more likely to form, suggesting a versatile self-association behavior depending on the medium. The compound's carbonyl group is protonated only by very strong acids, while weaker acids lead to the formation of solvate H-complexes at various functional groups. This study is relevant for understanding the self-association and hydrogen bonding topologies of similar sulfonamide compounds .

Synthesis Analysis

The synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was achieved through a Sonogashira cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. The high yield of the reaction and the full characterization of the compound using various spectroscopic techniques, including IR, NMR, and Mass spectrometry, highlight the efficiency and reliability of this synthetic approach. This method could potentially be adapted for the synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide, although the specific details of such a synthesis are not provided in the data .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is crucial for their chemical properties and reactivity. While the provided data does not directly discuss the molecular structure of this compound, it does offer insights into related compounds. For instance, the use of IR, NMR, and Mass spectrometry in the characterization of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide suggests that similar analytical techniques could be employed to deduce the molecular structure of the compound .

Chemical Reactions Analysis

The oxidation of N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides and the subsequent formation of aminoxyl radicals indicate that sulfonamide compounds can participate in redox reactions, leading to the generation of radical species. The presence of the –SO2– group does not hinder the interaction of the unpaired electron with nearby atoms, which is an important consideration for the reactivity of sulfonamides. This could imply that this compound may also form radicals under similar oxidative conditions, affecting its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure and the functional groups present. The self-association behavior and the ability to form hydrogen bonds, as seen in trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, suggest that similar sulfonamides could exhibit unique solubility and interaction characteristics in different solvents. The reactivity towards acids and the formation of solvate H-complexes are also indicative of the acid-base properties of these compounds. These aspects are essential for understanding the behavior of this compound in various chemical contexts .

Scientific Research Applications

Synthesis and Photophysical Properties

Research has explored the synthesis and photophysical properties of compounds related to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide, highlighting their potential in fluorescence-based applications. For instance, compounds synthesized by condensation of hydroxy- and methanesulfonamidoterephthalic acids with 2-aminophenols have shown excited state intramolecular proton-transfer fluorescence, with quantum yields up to 0.48 and emission peaks between 492-517 nm, making them of interest as wavelength shifters in scintillating detecting media for ionizing radiation (Kauffman & Bajwa, 1993).

Organic Synthesis and Fluorination

Studies have also focused on the role of such compounds in organic synthesis and fluorination processes. The fluorination of dibenzofuran, diphenylether, and biphenyl using N-F type reagents has been investigated, revealing insights into the regioselectivity and yields of fluorinated products, which could influence the synthesis of fluorinated organic molecules (Zupan, Iskra, & Stavber, 1996).

Chemical Transformations and Reactivity

Another area of research has delved into chemical transformations and reactivity, such as the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through insertion of sulfur dioxide. This process involves a radical mechanism that includes intramolecular 5-exo-cyclization, illustrating the compound's potential in facilitating complex chemical transformations (An, Zheng, & Wu, 2014).

Fluorinated Material Development

Research has also pointed to the potential use of related compounds in the development of fluorinated materials. For example, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol through reaction with phenol and hexafluoroacetone suggests the possibility of using such compounds in synthesizing organic fluoro-containing polymers, which have applications in various high-performance materials (Li, Shen, & Zhang, 2015).

Theoretical Studies on Molecular Structure

Additionally, theoretical studies have been conducted to understand the molecular structure and gas-phase acidity of biologically active sulfonamides, providing insights into the electronic properties and reactivity of sulfonamide-based compounds. This research contributes to a deeper understanding of the fundamental chemistry underlying compounds like this compound and their potential applications (Remko, 2003).

properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c1-13(10-14-6-7-18-15(11-14)8-9-23-18)20-24(21,22)12-16-4-2-3-5-17(16)19/h2-7,11,13,20H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYRXKFJLGIFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.